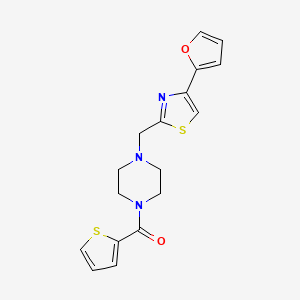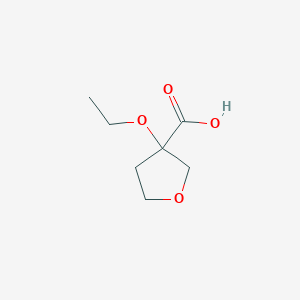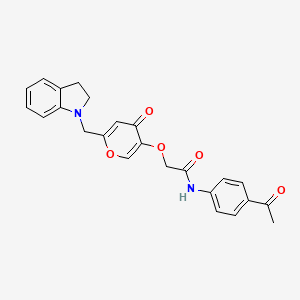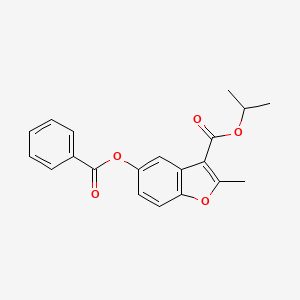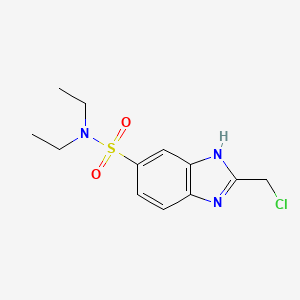
2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic compound . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as chloromethylation . For example, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Chloroalkyl ethers, which this compound is a type of, are characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, chloromethyl groups can be reactive and may participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- One-Pot Synthesis Methods : Rozentsveig et al. (2013) developed a one-pot two-stage method for synthesizing heterocyclic compounds, involving reactions with 2-aminopyridines or 2-aminothiazole, which could be applicable to sulfonamide derivatives (Rozentsveig et al., 2013).
Biological and Medicinal Chemistry
- Antimicrobial Evaluation : Abdel-Motaal and Raslan (2014) synthesized new sulfonamide derivatives and evaluated their antimicrobial activity, demonstrating the potential of sulfonamides in antibacterial applications (Abdel-Motaal & Raslan, 2014).
- Inhibition Studies for Medical Applications : Abdoli et al. (2017) synthesized a series of sulfonamides and investigated their inhibition on human carbonic anhydrase isoforms, which is significant for developing selective inhibitors in medicinal chemistry (Abdoli et al., 2017).
Advanced Material Science
- Noncovalent Heterodimetallic Complexes : Edder et al. (2000) discussed the electronic effects of sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, highlighting the potential of sulfonamides in material science (Edder et al., 2000).
Environmental Science
- Oxidative Degradation Studies : Gao et al. (2014) investigated the oxidative degradation of sulfamethoxazole by chlorine, ozone, and permanganate, providing insights into the environmental fate of sulfonamides (Gao et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-N,N-diethyl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)15-12(8-13)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHDMTNQQRTCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

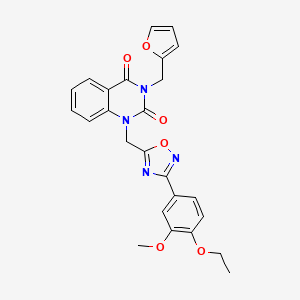
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)
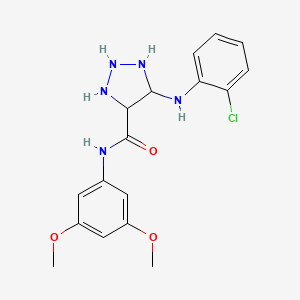
![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)

![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)
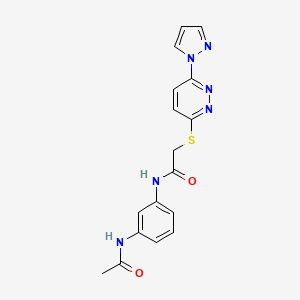
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
